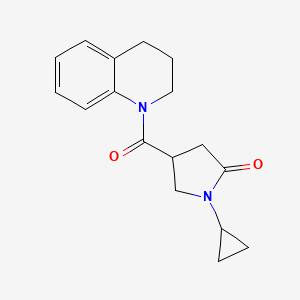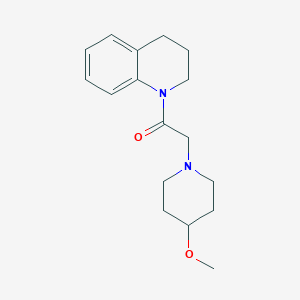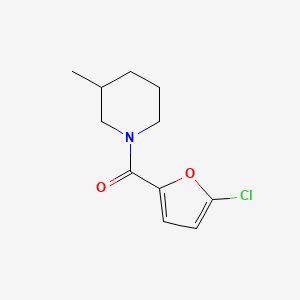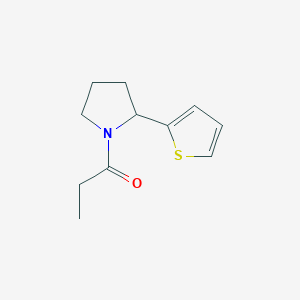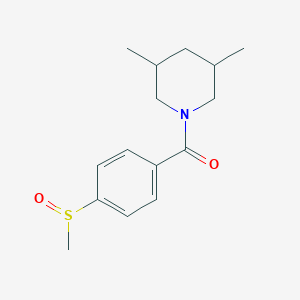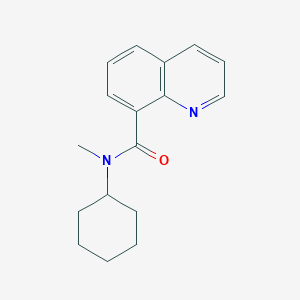
N-cyclohexyl-N-methylquinoline-8-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-N-methylquinoline-8-carboxamide, also known as CX-5461, is a small molecule inhibitor that has been recently discovered as a potential anticancer drug. It is a selective inhibitor of RNA polymerase I transcription and has shown promising results in preclinical studies for the treatment of various types of cancer.
Wirkmechanismus
N-cyclohexyl-N-methylquinoline-8-carboxamide works by binding to the DNA template of RNA polymerase I and preventing the initiation of transcription. This leads to the inhibition of ribosomal RNA synthesis, which in turn leads to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
N-cyclohexyl-N-methylquinoline-8-carboxamide has been shown to have a selective effect on cancer cells, with minimal toxicity to normal cells. It has been shown to induce DNA damage and cell cycle arrest in cancer cells, leading to apoptosis. It has also been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for cancer recurrence and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-cyclohexyl-N-methylquinoline-8-carboxamide is its selectivity for cancer cells, which makes it a promising candidate for cancer therapy. However, its efficacy may be limited by the development of resistance in cancer cells. It also has limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for research on N-cyclohexyl-N-methylquinoline-8-carboxamide. One area of interest is the development of combination therapies that can enhance its efficacy and overcome resistance. Another area of interest is the identification of biomarkers that can predict response to N-cyclohexyl-N-methylquinoline-8-carboxamide and guide patient selection. Additionally, further studies are needed to determine the optimal dosing and treatment schedule for N-cyclohexyl-N-methylquinoline-8-carboxamide in clinical trials.
Synthesemethoden
The synthesis of N-cyclohexyl-N-methylquinoline-8-carboxamide involves several steps, including the reaction of 2-cyano-N-methylbenzamide with cyclohexylamine to produce N-cyclohexyl-N-methyl-2-cyano-benzamide. This intermediate is then reacted with 8-bromoquinoline to produce N-cyclohexyl-N-methylquinoline-8-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-cyclohexyl-N-methylquinoline-8-carboxamide has been extensively studied for its potential as an anticancer drug. It has been shown to selectively inhibit RNA polymerase I transcription, which is essential for the synthesis of ribosomal RNA and the growth and proliferation of cancer cells. Preclinical studies have demonstrated its efficacy against various types of cancer, including breast, ovarian, and pancreatic cancer.
Eigenschaften
IUPAC Name |
N-cyclohexyl-N-methylquinoline-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c1-19(14-9-3-2-4-10-14)17(20)15-11-5-7-13-8-6-12-18-16(13)15/h5-8,11-12,14H,2-4,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHERRJQIRHOMOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C(=O)C2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B7506182.png)
![N-[2-(2,4-dimethylphenyl)-5-methylpyrazol-3-yl]acetamide](/img/structure/B7506194.png)
![N-[[2-(imidazol-1-ylmethyl)phenyl]methyl]-4-oxochromene-2-carboxamide](/img/structure/B7506199.png)

![2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-1-piperidin-1-ylethanone](/img/structure/B7506210.png)
![N-[5-methyl-2-(4-methylphenyl)pyrazol-3-yl]oxane-4-carboxamide](/img/structure/B7506221.png)
